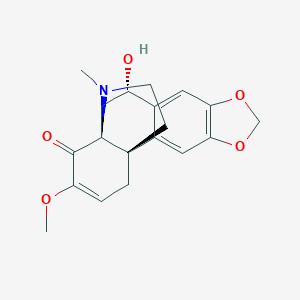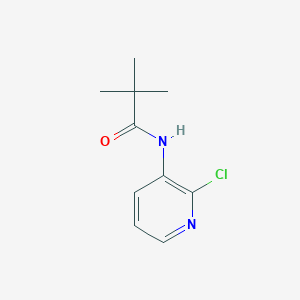![molecular formula C7H5NOS B176144 [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate CAS No. 42715-25-3](/img/structure/B176144.png)
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
生化学的および生理学的効果
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and also inhibit the growth of cancer cells. It has also been found to reduce inflammation and oxidative stress.
実験室実験の利点と制限
One of the main advantages of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is its potential as a fluorescent probe in biological imaging. It has also been found to have potential as a therapeutic agent for cancer and inflammatory diseases. However, the limitations of this compound include its low solubility in water and its cytotoxicity at high concentrations.
将来の方向性
There are several future directions for research on [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate. One of the areas of interest is the development of new synthesis methods to increase the yield of the compound. Another area of research is the study of its potential as a therapeutic agent for various diseases. Additionally, the use of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate in organic electronics and photovoltaic devices is an area of growing interest. Further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
In conclusion, [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is a heterocyclic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
合成法
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate can be synthesized using different methods. One of the commonly used methods is the reaction of 2-aminopyridine with thioamide followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-aminopyridine with thioamide in the presence of iodine and sodium hydroxide. The yield of the compound varies depending on the method used.
科学的研究の応用
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate has potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been found to have potential as a fluorescent probe in biological imaging. In addition, this compound has been studied for its potential use in organic electronics and photovoltaic devices.
特性
CAS番号 |
42715-25-3 |
|---|---|
製品名 |
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate |
分子式 |
C7H5NOS |
分子量 |
151.19 g/mol |
IUPAC名 |
[1,3]thiazolo[3,2-a]pyridin-3-one |
InChI |
InChI=1S/C7H5NOS/c9-6-5-10-7-3-1-2-4-8(6)7/h1-5H |
InChIキー |
LBZZCSOXKDQZEC-UHFFFAOYSA-N |
SMILES |
C1=CC2=S=CC(=O)N2C=C1 |
正規SMILES |
C1=CC2=S=CC(=O)N2C=C1 |
その他のCAS番号 |
42715-25-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
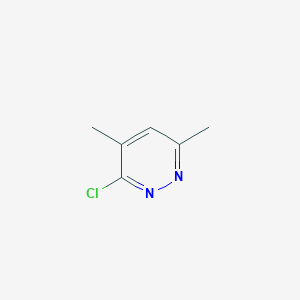
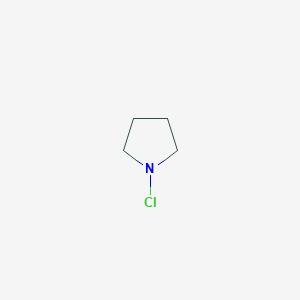
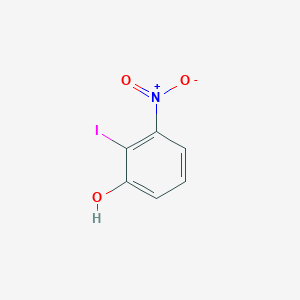
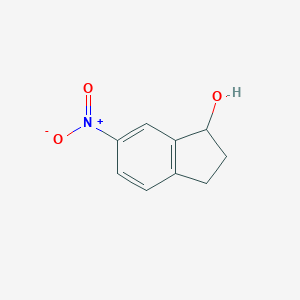
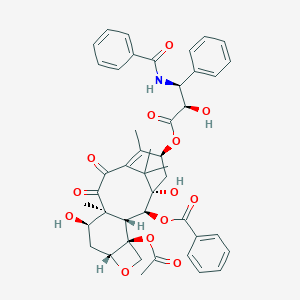
![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)

